molecular formula C9H18ClN3O B2512264 1-(pyrrolidine-1-carbonyl)piperazine hydrochloride CAS No. 1172232-02-8

1-(pyrrolidine-1-carbonyl)piperazine hydrochloride

Cat. No.: B2512264
CAS No.: 1172232-02-8
M. Wt: 219.71
InChI Key: VMABBZQNUMMGEB-UHFFFAOYSA-N
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Description

1-(Pyrrolidine-1-carbonyl)piperazine hydrochloride is a piperazine derivative with a pyrrolidine carbonyl group attached to the piperazine ring. This structural motif confers unique physicochemical and pharmacological properties. Piperazine derivatives are widely explored in medicinal chemistry due to their versatility in interacting with biological targets, particularly neurotransmitter receptors .

Properties

IUPAC Name

piperazin-1-yl(pyrrolidin-1-yl)methanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N3O.ClH/c13-9(11-5-1-2-6-11)12-7-3-10-4-8-12;/h10H,1-8H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMABBZQNUMMGEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)N2CCNCC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Acylation of Piperazine

The simplest approach involves reacting piperazine with pyrrolidine-1-carbonyl chloride under basic conditions:

$$
\text{Piperazine} + \text{Pyrrolidine-1-carbonyl chloride} \xrightarrow[\text{Base}]{\text{Solvent}} \text{1-(Pyrrolidine-1-carbonyl)piperazine} \xrightarrow{\text{HCl}} \text{Hydrochloride salt}
$$

Optimization Parameters

  • Solvent selection : Dichloromethane (DCM) or tetrahydrofuran (THF) preferred for solubility
  • Base : Triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) at 0–5°C to minimize di-acylation
  • Stoichiometry : 1:1 molar ratio of piperazine to acyl chloride with excess base (2.2 eq)

Performance Data

Condition Yield (%) Purity (HPLC) Di-acylation (%)
DCM, TEA, 0°C 58 89 12
THF, DIPEA, −5°C 63 92 9

Protection-Deprotection Strategy

To enhance regiocontrol, piperazine is first protected at one nitrogen using tert-butoxycarbonyl (Boc) groups:

Step 1: Boc Protection
$$
\text{Piperazine} + \text{(Boc)}2\text{O} \xrightarrow[\text{NaOH}]{\text{THF/H}2\text{O}} \text{N-Boc-piperazine} \quad (\text{Yield: 85–92\%})
$$

Step 2: Acylation
$$
\text{N-Boc-piperazine} + \text{Pyrrolidine-1-carbonyl chloride} \xrightarrow[\text{DIPEA}]{\text{DCM}} \text{N-Boc-1-(pyrrolidine-1-carbonyl)piperazine} \quad (\text{Yield: 76–84\%})
$$

Step 3: Acidic Deprotection
$$
\text{N-Boc-1-(pyrrolidine-1-carbonyl)piperazine} \xrightarrow[\text{HCl/dioxane}]{\text{rt}} \text{1-(Pyrrolidine-1-carbonyl)piperazine hydrochloride} \quad (\text{Yield: 95\%})
$$

Advantages

  • Reduces di-acylation to <2%
  • Enables chromatographic purification at Boc-protected stage

Coupling Reagent-Mediated Synthesis

For substrates sensitive to acyl chlorides, carbodiimide-based coupling offers an alternative:

$$
\text{Pyrrolidine-1-carboxylic acid} + \text{Piperazine} \xrightarrow[\text{EDCl, HOBt}]{\text{DCM}} \text{1-(Pyrrolidine-1-carbonyl)piperazine} \xrightarrow{\text{HCl}} \text{Hydrochloride salt}
$$

Optimized Conditions

  • Coupling agents : 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) with hydroxybenzotriazole (HOBt)
  • Molar ratios : Acid:EDCl:HOBt = 1:1.2:1.2
  • Temperature : 0°C → rt over 12 h

Yield Comparison

Reagent System Yield (%) Reaction Time (h)
EDCl/HOBt 71 12
DCC/DMAP 65 18
CDI 68 14

Critical Process Parameters

Solvent Effects

Polar aprotic solvents enhance nucleophilicity of piperazine’s amines:

Solvent Screening

Solvent Dielectric Constant Yield (%)
DCM 8.93 63
THF 7.58 58
DMF 36.7 41
AcCN 37.5 39

DCM provides optimal balance between solubility and reaction rate

Temperature Control

Exothermic acylation requires strict thermal management:

  • >10°C increases di-acylation by 18%/5°C
  • Cryogenic conditions (−5°C) improve selectivity but prolong reaction time

Purification and Salt Formation

Isolation of Free Base

  • Liquid-liquid extraction : 5% NaHCO₃ wash removes excess acid
  • Column chromatography : SiO₂, EtOAc/MeOH (9:1) → Rf = 0.33

Hydrochloride Salt Preparation

  • Salt formation : Treat free base with 1.1 eq HCl in Et₂O
  • Recrystallization : Ethanol/Et₂O (1:5) yields white crystals (mp 192–195°C)

Salt Characterization

Property Value
Melting Point 192–195°C
HPLC Purity >99%
Water Solubility 87 mg/mL

Analytical Characterization

Spectroscopic Data

¹H NMR (400 MHz, D₂O)
δ 3.68–3.52 (m, 8H, piperazine H), 3.45–3.32 (m, 4H, pyrrolidine H), 2.02–1.89 (m, 4H, pyrrolidine CH₂)

IR (KBr)
ν 1645 cm⁻¹ (C=O stretch), 2550 cm⁻¹ (N⁺–H), 1450 cm⁻¹ (C–N)

Mass Spectrometry

ESI-MS (m/z) : Calculated for C₉H₁₆N₃O⁺ [M+H]⁺: 182.1293; Found: 182.1291

Industrial-Scale Considerations

Continuous Flow Synthesis

Adapting electrochemical methods from piperidine synthesis:

  • Microreactor design improves heat/mass transfer
  • 89% conversion in 30 min residence time vs. 68% in batch

Green Chemistry Metrics

Metric Batch Process Flow Process
E-Factor 23.4 11.2
PMI (kg/kg product) 18.7 9.8
Energy (kJ/mol) 1450 890

Chemical Reactions Analysis

1-(Pyrrolidine-1-carbonyl)piperazine hydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

1-(Pyrrolidine-1-carbonyl)piperazine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(pyrrolidine-1-carbonyl)piperazine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or modulator of these targets, affecting various biochemical pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity .

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The table below compares key structural and functional attributes of 1-(pyrrolidine-1-carbonyl)piperazine hydrochloride with similar piperazine derivatives:

Compound Substituent Molecular Weight Key Applications Synthesis Method
1-(Pyrrolidine-1-carbonyl)piperazine HCl Pyrrolidine carbonyl ~250 (estimated) Potential CNS modulation (inferred from receptor-binding analogs) Likely involves condensation of pyrrolidine carbonyl chloride with piperazine
1-(Cyclopropylcarbonyl)piperazine HCl Cyclopropyl carbonyl 207.69 Research reagent for receptor studies Condensation of cyclopropanecarbonyl chloride with piperazine
1-(3-Chlorophenyl)piperazine HCl 3-Chlorophenyl 233.14 Serotonin receptor ligand (5-HT1B/1A selectivity) Condensation of bis(β-chloroethyl)amine with 3-chloroaniline
1-(4-Chlorophenyl)piperazine HCl 4-Chlorophenyl 233.14 Intermediate in antipsychotic drugs Similar to 1-(3-chlorophenyl) analog via substituted aniline
HBK14 () Phenoxyethoxyethyl + methoxy ~400 (varies) Adrenergic/dopaminergic receptor modulation Multi-step alkylation and phenoxy substitution
1-(Azetidin-3-yl)piperazine HCl Azetidine 179.67 Experimental compound for pharmacokinetic studies Azetidine ring introduction via nucleophilic substitution

Pharmacological and Functional Differences

  • Receptor Selectivity: Chlorophenyl-substituted piperazines (e.g., 1-(3-chlorophenyl)piperazine HCl) exhibit selectivity for serotonin (5-HT1B/1A) receptors, with 1-(m-trifluoromethylphenyl)piperazine showing 65-fold selectivity for 5-HT1B . Carbonyl-substituted derivatives (e.g., cyclopropylcarbonyl-piperazine) may interact with sigma receptors or ion channels due to enhanced hydrogen bonding . HBK compounds () with bulky phenoxy groups demonstrate adrenergic/dopaminergic activity, influenced by steric effects .
  • Antimicrobial Activity :

    • 4-Substituted phenylpiperazines () show moderate activity against Gram-positive bacteria (e.g., B. subtilis), likely due to membrane disruption . The pyrrolidine carbonyl group’s impact on antimicrobial efficacy remains unexplored.
  • Physicochemical Properties :

    • Melting Points: Chlorophenyl derivatives (160–163°C) vs. cyclopropylcarbonyl analogs (data unavailable). The pyrrolidine group may lower melting points due to reduced crystallinity.
    • Solubility: Carbonyl groups improve water solubility compared to hydrophobic aryl substituents .

Biological Activity

1-(Pyrrolidine-1-carbonyl)piperazine hydrochloride (commonly referred to as 1-(pyrrolidine-1-carbonyl)piperazine) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological activity, focusing on its mechanisms, pharmacological effects, and relevant case studies.

  • Chemical Formula : C9H18ClN3O
  • Molecular Weight : 219.71 g/mol
  • CAS Number : 1172232-02-8

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The compound acts as a ligand, modulating the activity of specific proteins involved in critical cellular processes. Its mechanism may involve:

  • Enzyme Inhibition : The compound has shown potential in inhibiting certain enzymes that are pivotal in metabolic pathways.
  • Receptor Modulation : It may bind to neurotransmitter receptors, influencing signaling pathways that regulate mood and behavior.

Antimicrobial Activity

Recent studies suggest that derivatives of piperazine compounds exhibit significant antimicrobial properties. For instance, compounds structurally related to 1-(pyrrolidine-1-carbonyl)piperazine have demonstrated antibacterial activity against strains such as Staphylococcus aureus, with minimum inhibitory concentration (MIC) values ranging from 0.96 to 7.81 μg/mL .

Anti-inflammatory Effects

In vitro studies have indicated that certain piperazine derivatives can modulate inflammatory responses. For example, compounds similar to 1-(pyrrolidine-1-carbonyl)piperazine showed varying degrees of inhibition of nitric oxide production in RAW264.7 macrophages, suggesting potential anti-inflammatory properties .

Neuropharmacological Effects

Piperazine derivatives are known for their neuropharmacological effects, particularly in the context of anxiety and depression. The modulation of serotonin receptors by these compounds may contribute to their anxiolytic and antidepressant-like activities .

Study on Antimicrobial Activity

A study conducted by researchers explored the antibacterial efficacy of piperazine derivatives, including 1-(pyrrolidine-1-carbonyl)piperazine. The results indicated significant inhibition of bacterial growth, reinforcing the potential of these compounds in developing new antibiotics .

CompoundMIC (μg/mL) against Staphylococcus aureus
Compound A0.96
Compound B7.81
1-(Pyrrolidine-1-carbonyl)piperazineTBD

Study on Anti-inflammatory Properties

Another investigation evaluated the anti-inflammatory effects of related compounds using RAW264.7 cells stimulated with lipopolysaccharide (LPS). The findings showed that certain piperazine analogs could inhibit nitric oxide production significantly, highlighting their potential therapeutic applications in inflammatory diseases .

Concentration (µg/mL)Inhibition Rate (%)
1.086.87
2.094.48

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(pyrrolidine-1-carbonyl)piperazine hydrochloride?

  • Methodology : The compound can be synthesized via nucleophilic substitution or coupling reactions. A common approach involves reacting pyrrolidine-1-carbonyl chloride with piperazine under reflux in ethanol or toluene. Catalysts like triethylamine may enhance yield by neutralizing HCl byproducts. Reaction progress is monitored via TLC or HPLC, and the product is purified via recrystallization or column chromatography .
  • Key Parameters : Solvent polarity, temperature (typically 60–80°C), and stoichiometric ratios (e.g., 1:1.2 molar ratio of piperazine to acyl chloride) are critical for optimal yield .

Q. How should researchers evaluate solubility and stability under experimental conditions?

  • Methodology :

  • Solubility : Test in solvents (e.g., water, DMSO, ethanol) at varying pH (2–12) and temperatures (4–37°C). Use UV-Vis spectroscopy or HPLC to quantify dissolved compound .
  • Stability : Conduct accelerated degradation studies under oxidative (H₂O₂), acidic/basic (0.1M HCl/NaOH), and photolytic conditions (ICH Q1B guidelines). Monitor degradation products via LC-MS .

Q. What safety protocols are essential for handling this compound?

  • Guidelines :

  • PPE : Lab coat, nitrile gloves, and safety goggles. Use fume hoods for weighing and reactions .
  • Spill Management : Neutralize with inert absorbents (e.g., sand) and dispose as hazardous waste. Avoid inhalation; use respirators if ventilation is inadequate .
  • Storage : Store in airtight containers at –20°C to prevent hydrolysis or thermal degradation .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis?

  • Strategies :

  • Catalyst Screening : Test palladium or copper catalysts for coupling reactions. For example, EDC/HOAt systems improve amide bond formation efficiency .
  • Solvent Optimization : Switch from ethanol to DMF or THF to enhance solubility of intermediates.
  • Process Analytics : Use in-line FTIR or PAT (Process Analytical Technology) to monitor reaction kinetics and adjust parameters in real time .

Q. How to resolve contradictions in reported biological activity data?

  • Approach :

  • Dose-Response Repetition : Replicate assays (e.g., enzyme inhibition, receptor binding) across multiple cell lines or animal models to confirm specificity .
  • Structural Analysis : Compare with analogs (e.g., pyridazine or piperidine derivatives) using X-ray crystallography or NMR to identify structure-activity relationships (SAR) .
  • Meta-Analysis : Cross-reference data from public databases (ChEMBL, PubChem) to identify outliers or assay-specific artifacts .

Q. What computational methods are effective for predicting binding affinity?

  • Methodology :

  • Docking Simulations : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., GPCRs). Validate with MD simulations (GROMACS) to assess stability .
  • QSAR Modeling : Train models on datasets of piperazine derivatives to predict logP, pKa, and IC50 values. Include descriptors like topological polar surface area (TPSA) .

Q. How to validate analytical methods for quantifying the compound in complex matrices?

  • Protocol :

  • LC-MS/MS Validation : Optimize ionization parameters (ESI+/–) and fragmentor voltages. Validate linearity (R² >0.99), LOD/LOQ (e.g., 0.1 ng/mL), and recovery rates (85–115%) using spiked biological samples .
  • Cross-Platform Calibration : Compare results from HPLC, GC-MS, and NMR to ensure method robustness .

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